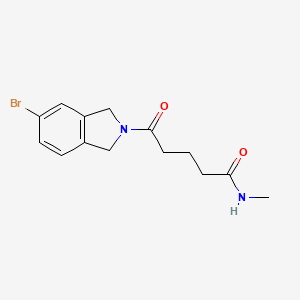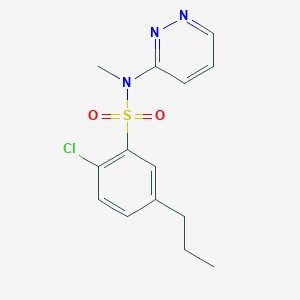
5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as BRD0705 and has a molecular formula of C16H19BrN2O2.
Mecanismo De Acción
The mechanism of action of 5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide involves its ability to bind to and inhibit the activity of BRD4. BRD4 is a protein that plays a key role in the regulation of gene expression by binding to and modifying chromatin structure. By inhibiting BRD4 activity, BRD0705 can potentially disrupt the expression of genes that are involved in disease processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide have been studied in various cell lines and animal models. One study published in the Journal of Medicinal Chemistry found that BRD0705 was able to reduce the growth of cancer cells in vitro and in vivo. Another study published in the Journal of Biological Chemistry found that the compound was able to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide in lab experiments is its ability to selectively target and inhibit the activity of BRD4. This makes it a potentially useful tool for studying the role of BRD4 in various biological processes. However, one limitation of using the compound is its potential toxicity and off-target effects, which need to be carefully monitored and controlled.
Direcciones Futuras
There are several future directions for research on 5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide. One direction is to further investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on other proteins and biological processes, which could lead to the identification of new drug targets. Additionally, further research is needed to optimize the synthesis and formulation of the compound for use in clinical settings.
Métodos De Síntesis
The synthesis of 5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide has been described in a research article published in the Journal of Medicinal Chemistry. The synthesis involves the reaction of 5-bromo-1,3-dihydroisoindol-2-amine with N-methyl-5-oxopentanamide in the presence of a catalyst to yield the desired product.
Aplicaciones Científicas De Investigación
5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide has been studied for its potential applications in various scientific fields. One study published in the Journal of Biological Chemistry investigated the compound's ability to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression. The study found that BRD0705 was able to effectively inhibit BRD4 activity, making it a potential therapeutic agent for diseases such as cancer.
Propiedades
IUPAC Name |
5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-16-13(18)3-2-4-14(19)17-8-10-5-6-12(15)7-11(10)9-17/h5-7H,2-4,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWDTPXLPCGASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCC(=O)N1CC2=C(C1)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine](/img/structure/B6622889.png)
![2-[(2,5-Dimethylphenoxy)methyl]-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-1,3,4-oxadiazole](/img/structure/B6622890.png)

![N-[3-[5-(5-fluoropentylsulfanyl)tetrazol-1-yl]phenyl]acetamide](/img/structure/B6622899.png)
![2-[2-(2,2-Difluoroethoxy)ethylsulfanyl]-3-ethylthieno[3,2-d]pyrimidin-4-one](/img/structure/B6622902.png)

![Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate](/img/structure/B6622910.png)
![2-[Methyl-[(2-pyrrolidin-1-ylphenyl)methyl]amino]acetic acid](/img/structure/B6622918.png)
![5-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622933.png)
![1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole](/img/structure/B6622936.png)
![3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one](/img/structure/B6622939.png)
![4-[[Methyl(3-thiophen-3-ylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6622950.png)
![4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid](/img/structure/B6622957.png)